Charge-Transfer Complex Stability with Thymine: 2-Azomethine Outperforms 4-Azomethine and Styryl Analogs
The 2-azomethine target compound (Dye I) forms a 1:1 charge-transfer complex with thymine exhibiting a stability constant (K) of 6.82 ± 0.32 dm³ mol⁻¹, which is 34% higher than the 4-positional isomer Dye II (5.08 ± 0.21 dm³ mol⁻¹), 68% higher than the 2-styryl analog Dye III (4.06 ± 0.19 dm³ mol⁻¹), and 119% higher than the 4-styryl analog Dye IV (3.12 ± 0.20 dm³ mol⁻¹) [1]. The stability order I > II > III > IV is attributed to the optimal charge-density distribution at the 2-position azomethine linkage, as corroborated by SCF-MO calculations [1].
| Evidence Dimension | Stability constant (K) of 1:1 CT complex with thymine |
|---|---|
| Target Compound Data | K = 6.82 ± 0.32 dm³ mol⁻¹ (Dye I, 2-azomethine) |
| Comparator Or Baseline | Dye II (4-azomethine): 5.08 ± 0.21; Dye III (2-styryl): 4.06 ± 0.19; Dye IV (4-styryl): 3.12 ± 0.20 dm³ mol⁻¹ |
| Quantified Difference | +34% vs Dye II; +68% vs Dye III; +119% vs Dye IV |
| Conditions | Aqueous solution, 30°C, UV-Vis spectrophotometry, Benesi-Hildebrand analysis, 1 cm pathlength |
Why This Matters
Higher CT-complex stability directly translates to stronger biomolecular recognition signals, enabling lower detection limits and improved signal-to-noise ratios in nucleic acid base sensing applications where this dye serves as the optical transducer.
- [1] Girgis, M. M., Yanni, A. S., & Khalil, Z. H. (1990). Charge transfer interactions of some aza and styryl analogues of cyanine dyes with thymine, cytosine, adenine, thymidine, uridine and adenosine: Structure-activity relationship studies. Indian Journal of Chemistry, 29A, 138–142. Table 1. View Source
